molecular formula C15H22N2O3 B12080811 Benzyl 4-(2-(aminooxy)ethyl)piperidine-1-carboxylate

Benzyl 4-(2-(aminooxy)ethyl)piperidine-1-carboxylate

Cat. No.: B12080811
M. Wt: 278.35 g/mol
InChI Key: NXLGSCGJSQYBAT-UHFFFAOYSA-N
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Description

Benzyl 4-(2-(aminooxy)ethyl)piperidine-1-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2-(aminooxy)ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 4-(2-(aminooxy)ethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl 4-(2-(aminooxy)ethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to changes in biochemical pathways, affecting cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-(2-(aminooxy)ethyl)piperidine-1-carboxylate is unique due to its aminooxy functional group, which imparts distinct reactivity and potential for forming stable oxime derivatives. This makes it valuable in the synthesis of complex molecules and as a biochemical probe .

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

benzyl 4-(2-aminooxyethyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H22N2O3/c16-20-11-8-13-6-9-17(10-7-13)15(18)19-12-14-4-2-1-3-5-14/h1-5,13H,6-12,16H2

InChI Key

NXLGSCGJSQYBAT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCON)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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